Choline bis(trifluoromethylsulfonyl)imde
Description
Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) is an ionic liquid (IL) composed of a choline cation and a bis(trifluoromethylsulfonyl)imide (TFSI) anion. It is characterized by its biocompatibility, biodegradability, and high ionic conductivity (3.98 mS·cm⁻¹), making it suitable for applications in biosensors, electrolytes, biocatalysis, and extraction processes . The choline cation contributes to its low environmental impact, while the TFSI anion enhances thermal stability and hydrophobicity. However, the TFSI anion may introduce toxicity at elevated concentrations, limiting its use in certain biological systems .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJXURAALDGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047922 | |
| Record name | Choline bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827027-25-8 | |
| Record name | Choline bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Choline bis(trifluoromethylsulfonyl)imide is primarily used in the field of energy storage, specifically in the development of carbon/carbon capacitors. The primary targets of this compound are the micro/mesoporous carbon electrodes used in these capacitors.
Mode of Action
The compound interacts with its targets by serving as an electrolyte in the capacitors. It enables low-temperature operation down to -30 °C, which is achieved by reducing the melting point and viscosity of the aqueous electrolyte. This is done by mixing water with an organic solvent of high dielectric constant and low viscosity.
Biochemical Pathways
As an electrolyte, Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in the electrochemical reactions within the capacitor. It facilitates the movement of ions between the electrodes, thereby enabling the storage and release of electrical energy.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the properties of Choline bis(trifluoromethylsulfonyl)imide that affect its performance and stability in the capacitor. The compound exhibits high conductivity, particularly when used in an optimized volume fraction of cosolvent. This property is crucial for its role as an electrolyte, as it affects the efficiency of energy storage and release in the capacitor.
Result of Action
The use of Choline bis(trifluoromethylsulfonyl)imide as an electrolyte results in capacitors that can operate at low temperatures and exhibit a better charge propagation, greater specific capacitance, and higher specific energy. This makes the capacitors more efficient and versatile for various applications.
Action Environment
The action of Choline bis(trifluoromethylsulfonyl)imide is influenced by environmental factors such as temperature and the presence of other solvents. For instance, its ability to enable low-temperature operation of capacitors is achieved by reducing the melting point and viscosity of the aqueous electrolyte. This is done by mixing water with an organic solvent of high dielectric constant and low viscosity. The choice of solvent can also affect the conductivity of the electrolyte, thereby influencing the efficiency of the capacitor.
Biochemical Analysis
Biochemical Properties
Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as an effective extractant for phenolic compounds from aqueous solutions. The compound’s interaction with phenolic compounds, such as phenol, guaiacol, syringol, and pyrocatechol, is facilitated by its ionic nature, which allows it to form stable complexes with these molecules. This interaction is primarily driven by electrostatic forces and hydrogen bonding, leading to efficient extraction and separation of phenolic compounds from aqueous media.
Molecular Mechanism
The molecular mechanism of choline bis(trifluoromethylsulfonyl)imide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, its interaction with phenolic compounds involves the formation of stable complexes through electrostatic interactions and hydrogen bonding. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, choline bis(trifluoromethylsulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Biological Activity
Choline bis(trifluoromethylsulfonyl)imide (also referred to as Choline bistriflimide) is an ionic liquid with a molecular formula of CHFNOS and a molecular weight of 384.3 g/mol. This compound has garnered attention in various fields, particularly in energy storage and biochemical applications. This article delves into its biological activity, mechanisms of action, and implications for future research.
Overview of Biological Activity
Choline bis(trifluoromethylsulfonyl)imide exhibits a range of biological activities, primarily through its interactions with biomolecules such as enzymes and proteins. Its role as an electrolyte in carbon/carbon capacitors highlights its importance in electrochemical applications, but its biochemical properties also suggest potential therapeutic uses.
- Electrolytic Function : As an electrolyte, Choline bis(trifluoromethylsulfonyl)imide facilitates the movement of ions between electrodes in capacitors, enhancing charge propagation and energy storage capabilities.
- Biochemical Interactions : The compound can interact with various biomolecules, forming stable complexes that can either inhibit or activate enzyme activity. For instance, it has been shown to effectively extract phenolic compounds from aqueous solutions.
Research Findings
- Gene Expression Modulation : Choline bis(trifluoromethylsulfonyl)imide influences gene expression by interacting with transcription factors and regulatory proteins. This suggests potential applications in gene therapy or molecular biology.
- Toxicological Studies : Research indicates that ionic liquids like Choline bis(trifluoromethylsulfonyl)imide can exhibit varying levels of toxicity depending on their structure. Studies have shown that the hydrophobic character of ionic liquids can increase their interaction with cell membranes, potentially leading to cytotoxic effects .
-
Case Studies :
- A study evaluated the toxicity of various ionic liquids on Shewanella sp., revealing that higher hydrophobicity correlates with increased toxicity due to membrane disruption .
- Another investigation focused on the biocompatibility of ionic liquids, including Choline bis(trifluoromethylsulfonyl)imide, indicating that certain structural modifications can enhance their safety profiles for biological applications .
Table 1: Properties of Choline bis(trifluoromethylsulfonyl)imide
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 384.3 g/mol |
| Purity | ≥ 95% |
| Role in Electrochemical Systems | Electrolyte |
Table 2: Toxicity Assessment of Ionic Liquids
| Ionic Liquid | Toxicity Level | Mechanism of Action |
|---|---|---|
| Choline bis(trifluoromethylsulfonyl)imide | Moderate | Disruption of membrane integrity |
| [Bmim][NTf2] | Low | Enhanced biocompatibility due to anion structure |
| [Emim][Cl] | High | Membrane disruption and cytotoxicity |
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C7H14F6N2O5S2
- Molecular Weight : 384.3 g/mol
- Purity : Typically >98%
- Thermal Stability : High stability at elevated temperatures
- Volatility : Low vapor pressure, enhancing safety during handling
- Solubility : Excellent solubility in a variety of solvents
These properties make choline bis(trifluoromethylsulfonyl)imide an attractive candidate for various applications in both research and industry.
Applications Overview
| Application Area | Description |
|---|---|
| Electrochemistry | Used as an electrolyte in batteries, capacitors, and fuel cells due to its ionic conductivity. |
| Chemical Synthesis | Acts as a solvent or catalyst in organic synthesis and polymerization reactions. |
| Material Science | Applied in the preparation of advanced materials, including nanomaterials and composites. |
| Pharmaceuticals | Enhances solubility and stability of active ingredients in drug formulation and delivery systems. |
| Biotechnology | Suitable for biocatalysis and other biochemical processes due to its biocompatibility. |
| Separation Processes | Employed in extraction technologies for purifying and isolating compounds. |
Electrochemistry
Choline bis(trifluoromethylsulfonyl)imide is particularly valuable in the field of energy storage. It serves as a high-performance electrolyte in supercapacitors and batteries. Research indicates that capacitors utilizing this compound exhibit improved charge propagation, greater specific capacitance, and enhanced energy density, especially at low temperatures .
Chemical Synthesis
In chemical synthesis, this ionic liquid acts as a versatile solvent that can enhance reaction rates and product yields. For instance, it has been successfully used in homogeneous liquid-liquid extraction processes for the extraction of neodymium(III), showcasing its effectiveness in separating metal ions from aqueous solutions .
Material Science
The compound is also instrumental in material science applications where it contributes to the development of new materials such as nanocomposites. Its properties allow for the creation of materials with tailored functionalities suitable for diverse industrial applications .
Pharmaceuticals and Biotechnology
Choline bis(trifluoromethylsulfonyl)imide's low toxicity makes it suitable for pharmaceutical applications. It can improve the solubility of poorly soluble drugs, thereby enhancing their bioavailability. Additionally, its biocompatibility allows for its use in various biotechnological processes, including enzyme catalysis .
Case Studies
- Extraction of Neodymium(III) :
- Electrochemical Performance :
- Drug Formulation :
Comparison with Similar Compounds
Comparison with Other Choline-Based Ionic Liquids
Choline-based ILs share the same cation but differ in anions, leading to variations in properties:
Key Findings :
Comparison with TFSI-Based Ionic Liquids with Different Cations
ILs with the TFSI anion but alternative cations include imidazolium (e.g., [EMIM][TFSI], [BMIM][TFSI]) and ammonium (e.g., Methyltrioctylammonium TFSI) derivatives:
Key Findings :
- Imidazolium-based TFSI ILs (e.g., [EMIM][TFSI]) exhibit superior thermal stability and hydrophobicity but are less environmentally friendly due to cation toxicity .
- [Ch][TFSI]’s biodegradability makes it advantageous for biomedical applications, whereas imidazolium ILs dominate industrial settings .
Solvent Performance and Thermodynamic Properties
[Ch][TFSI] demonstrates high efficiency in extracting phenolic compounds (e.g., phenol, guaiacol) from aqueous solutions, with liquid-liquid equilibria studies showing favorable partition coefficients . Compared to [BMIM][TFSI], [Ch][TFSI] has lower hydrogen-bond acidity due to the absence of acidic protons in its cation, reducing interactions with polar solutes . However, its infinite dilution activity coefficients are comparable to those of imidazolium TFSI ILs, suggesting similar solvent strength for nonpolar systems .
Preparation Methods
Direct Metathesis Method Using Choline Chloride and Lithium bis(trifluoromethylsulfonyl)imide
One of the most established and widely cited methods for preparing choline bis(trifluoromethylsulfonyl)imide involves a metathesis reaction between choline chloride and lithium bis(trifluoromethylsulfonyl)imide. This method is straightforward and yields the desired ionic liquid with high purity after appropriate washing and drying steps.
-
- Choline chloride (60.085 g, 0.430 mol)
- Lithium bis(trifluoromethylsulfonyl)imide (123.556 g, 0.430 mol)
Solvent: Distilled water (50 mL)
-
- Mix choline chloride and lithium bis(trifluoromethylsulfonyl)imide in distilled water at room temperature.
- Stir the mixture for 1 hour to allow ionic exchange and phase separation.
-
- The ionic liquid phase separates from the aqueous phase.
- The ionic liquid is washed with small amounts of ice-cold water to remove residual chloride ions.
- Chloride presence is monitored via silver nitrate test on the wash water.
- The purified ionic liquid is then dried under vacuum to obtain the final product.
This method was reported in Dalton Transactions (2014) by B. Onghena et al., demonstrating a reliable synthesis route with good reproducibility. The ionic liquid obtained was characterized and confirmed by standard analytical techniques, including X-ray crystallography refinement methods (SHELXL package) to ensure structural integrity.
Preparation of Lithium bis(trifluoromethylsulfonyl)imide Intermediate via One-Pot Synthesis
Since lithium bis(trifluoromethylsulfonyl)imide is a key precursor in the direct metathesis method, its efficient and high-purity preparation is critical. A patented one-pot synthesis method has been developed to produce lithium bis(trifluoromethylsulfonyl)imide with high yield and purity, suitable for industrial scale.
Step 1: Preparation of Trifluoromethyl Lithium
- Trifluoromethane gas is introduced into a nonpolar solvent solution containing alkyl lithium under nitrogen atmosphere and low temperature.
- This reaction forms trifluoromethyl lithium.
Step 2: Preparation of Lithium bis(fluorosulfonyl)imide Solution
- A solution of lithium bis(fluorosulfonyl)imide in a nonpolar solvent is prepared separately.
Step 3: Formation of Lithium bis(trifluoromethylsulfonyl)imide
- The lithium bis(fluorosulfonyl)imide solution is slowly dripped into the trifluoromethyl lithium solution at low temperature.
- A white solid precipitates during the addition, which is filtered after completion.
- The filtrate is evaporated under reduced pressure and vacuum dried to yield lithium bis(trifluoromethylsulfonyl)imide.
- One-pot synthesis reduces complexity and improves purity.
- Mild reaction conditions and nitrogen protection minimize side reactions.
- The process is scalable for industrial production with reduced costs and improved product performance.
This method was detailed in a 2018 patent (CN109369474B), emphasizing its industrial applicability and efficiency.
Comparative Summary of Preparation Methods
| Preparation Step | Direct Metathesis Method | One-Pot Lithium Salt Synthesis |
|---|---|---|
| Starting Materials | Choline chloride, lithium bis(trifluoromethylsulfonyl)imide | Alkyl lithium, trifluoromethane gas, lithium bis(fluorosulfonyl)imide |
| Solvent | Distilled water | Nonpolar organic solvents |
| Reaction Conditions | Room temperature, aqueous medium | Low temperature, inert atmosphere (N2), non-aqueous |
| Purification | Washing with cold water, drying | Filtration, vacuum drying |
| Product Purity | High, confirmed by analytical tests | High, suitable for industrial scale |
| Scalability | Laboratory to pilot scale | Industrial scale feasible |
| Key Advantages | Simplicity, straightforward | One-pot synthesis, cost-efficient, high yield |
Analytical and Research Notes
- The direct metathesis method is well-documented in peer-reviewed literature and provides a reliable route for laboratory-scale synthesis.
- The one-pot synthesis of lithium bis(trifluoromethylsulfonyl)imide precursor significantly enhances the overall process efficiency and is a critical advancement for large-scale production.
- Both methods emphasize the importance of controlling moisture and temperature to prevent hydrolysis and side reactions.
- Analytical verification through chloride ion testing, crystallographic refinement, and drying under vacuum are essential steps to ensure product quality.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Choline bis(trifluoromethylsulfonyl)imide ([Chol][Tf2N]) to ensure high purity?
- Methodology :
- Synthesis : Use metathesis reactions involving choline chloride and lithium bis(trifluoromethylsulfonyl)imide (Li[Tf2N]) in aqueous or organic solvents. This method is analogous to the synthesis of phosphonium-based ionic liquids described in , where halogen precursors are exchanged with [Tf2N]− anions .
- Purification : Employ column chromatography or repeated washing with solvents (e.g., ethyl acetate) to remove unreacted precursors and by-products. Triethylammonium chloride salts, common in similar syntheses, are removed via filtration (as in ) .
- Purity Verification : Confirm purity using -NMR spectroscopy to assess structural integrity and ion chromatography (IC) to detect residual halides (e.g., Cl⁻) .
Q. How does the temperature-dependent phase behavior of Choline bis(trifluoromethylsulfonyl)imide-water mixtures influence its application in solvent extraction?
- Methodology :
- Phase Behavior Analysis : Measure the upper critical solution temperature (UCST) via cloud point determination. For example, notes that [Chol][Tf2N]-water mixtures exhibit UCST behavior, enabling phase separation at elevated temperatures .
- Extraction Optimization : Design extraction experiments (e.g., for neodymium(III)) by varying temperature and ionic liquid-to-water ratios. Use UV-Vis spectroscopy or ICP-MS to quantify extraction efficiency .
Advanced Research Questions
Q. What computational and experimental strategies are effective for modeling the phase behavior of Choline bis(trifluoromethylsulfonyl)imide in multicomponent systems?
- Methodology :
- Computational Modeling : Apply the Cubic-Plus-Association (CPA) equation of state, as demonstrated for imidazolium-based ionic liquids in . Fit parameters using experimental vapor pressure and liquid density data .
- Experimental Validation : Compare predicted phase equilibria with experimental results from dynamic light scattering (DLS) or gravimetric analysis under controlled humidity and temperature .
Q. How can researchers resolve contradictions in reported thermal decomposition data for Choline bis(trifluoromethylsulfonyl)imide?
- Methodology :
- Controlled Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., N₂) to minimize oxidative decomposition. Compare results with DFT-calculated activation energies, as in .
- Purity Considerations : Address discrepancies by rigorously characterizing ionic liquid purity (e.g., halide content via IC) and moisture levels, which significantly impact thermal stability .
Q. What experimental designs are optimal for evaluating Choline bis(trifluoromethylsulfonyl)imide as a lubricant additive in tribological applications?
- Methodology :
- Tribological Testing : Use a ball-on-disk tribometer to measure friction coefficients and wear rates under varying loads and temperatures. highlights its efficacy in reducing friction in wind turbine gear oils .
- Surface Analysis : Post-test, analyze wear scars using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to study surface interactions and additive adsorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
